molecular formula C9H6ClFN2S2 B6349970 5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole CAS No. 1326815-59-1

5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole

Cat. No.: B6349970
CAS No.: 1326815-59-1
M. Wt: 260.7 g/mol
InChI Key: NQRWUBHEIRGZCL-UHFFFAOYSA-N
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Description

5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole is a heterocyclic compound belonging to the 1,2,4-thiadiazole class, characterized by a five-membered ring containing one sulfur and two nitrogen atoms. The compound is substituted at position 5 with a chlorine atom and at position 3 with a (2-fluorophenyl)methylsulfanyl group (-S-CH₂-C₆H₄-F-2). This structural configuration imparts unique electronic and steric properties, making it relevant for pharmaceutical and agrochemical applications. The sulfanyl linker and ortho-fluorophenyl substituent distinguish it from other 1,2,4-thiadiazole derivatives .

Properties

IUPAC Name

5-chloro-3-[(2-fluorophenyl)methylsulfanyl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2S2/c10-8-12-9(13-15-8)14-5-6-3-1-2-4-7(6)11/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRWUBHEIRGZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NSC(=N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The cyclization of thiosemicarbazides represents a foundational method for constructing the 1,2,4-thiadiazole ring system. This approach leverages the reactivity of thiosemicarbazide precursors with electrophilic agents to form the heterocyclic core. For 5-chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole, the process typically involves:

  • Synthesis of 2-fluorophenylmethyl thiol intermediate :

    • Reaction of 2-fluorobenzyl chloride with thiourea in ethanol at reflux (4–6 hours) yields 2-fluorophenylmethyl thiol (65–70% purity) .

    • Purification via fractional distillation under reduced pressure (90–100 mmHg) improves purity to >95% .

  • Formation of thiosemicarbazide precursor :

    • Condensation of the thiol intermediate with hydrazine hydrate in tetrahydrofuran (THF) at 0–5°C produces the corresponding thiosemicarbazide (55–60% yield) .

  • Ring-closing cyclization :

    • Treatment with acetyl chloride in dichloromethane at 20–25°C for 12–16 hours induces cyclization, forming the thiadiazole ring .

    • Chlorine introduction occurs concurrently via in situ generation of HCl, which acts as a chlorinating agent .

Key Parameters:

  • Temperature control during cyclization critically affects yield: <20°C results in incomplete reaction, while >30°C promotes side reactions .

  • Solvent polarity influences reaction kinetics, with dichloromethane providing optimal balance between solubility and reactivity .

Nucleophilic Substitution on Preformed Thiadiazole Cores

An alternative strategy involves modifying preformed 5-chloro-1,2,4-thiadiazole derivatives through nucleophilic substitution. This method offers precise control over substituent placement:

  • Synthesis of 5-chloro-1,2,4-thiadiazole :

    • Reacting trichloroacetamidine with trichloromethanesulfenyl chloride in methylene chloride at −5°C to 10°C forms the thiadiazole backbone (70–75% yield) .

  • Sulfanyl group introduction :

    • Treatment with 2-fluorophenylmethyl thiolate (generated from 2-fluorobenzyl thiol and potassium tert-butoxide) in dimethylformamide (DMF) at 80°C for 6 hours installs the sulfanyl moiety .

Optimization Data:

ParameterOptimal RangeYield Impact
Reaction Temperature75–85°C+20–25% yield
SolventDMF15% higher vs. THF
Equivalents of Thiol1.2–1.5 eqMinimizes byproducts

This method’s scalability is limited by the hygroscopic nature of DMF, necessitating stringent moisture control during industrial production .

Condensation Reactions with Heterocyclic Amines

Condensation strategies employ coupling reactions between thiadiazole amines and electrophilic partners:

  • Preparation of 5-chloro-1,2,4-thiadiazol-3-amine :

    • Cyclocondensation of thiourea with chloroacetic acid under acidic conditions (H₂SO₄, 100°C) yields the amine precursor (60–65% yield) .

  • Electrophilic aromatic substitution :

    • Reaction with 2-fluorobenzylsulfenyl chloride in the presence of AlCl₃ (Lewis acid) at −10°C to 0°C achieves regioselective substitution at position 3 .

Critical Observations:

  • Excess AlCl₃ (>1.5 eq) leads to over-chlorination, reducing product purity by 30–40% .

  • Low-temperature conditions (−10°C to 0°C) suppress polysubstitution, maintaining >90% monofunctionalization .

Continuous Flow Synthesis for Scalability

Recent advances in continuous flow chemistry address batch synthesis limitations:

  • Microreactor setup :

    • Two parallel streams:

      • Stream A: 5-chloro-1,2,4-thiadiazole in acetonitrile (0.2 M)

      • Stream B: 2-fluorophenylmethyl thiol in acetonitrile (0.24 M) with triethylamine (1.5 eq)

  • Reaction conditions :

    • Mixing at T-junction (0.5 mm ID)

    • Residence time: 8–10 minutes at 100°C

    • Pressure: 15–20 bar

Performance Metrics:

MetricBatch ProcessFlow ProcessImprovement
Yield68%82%+14%
Reaction Time6 hours10 minutes97% faster
Byproduct Formation12–15%3–5%67% reduction

This method reduces solvent consumption by 60% and enables kilogram-scale production .

Comparative Analysis of Synthetic Routes

The table below evaluates key synthesis strategies:

MethodYield (%)Purity (%)ScalabilityKey Advantage
Cyclization60–7085–90ModerateSingle-pot synthesis
Nucleophilic Substitution70–7592–95HighPrecise substituent control
Condensation55–6580–85LowCost-effective reagents
Continuous Flow80–8595–98Very HighRapid, sustainable production

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorine Position

The 5-chloro group undergoes nucleophilic displacement with various reagents:

NucleophileReaction ConditionsProduct FormedKey Reference
AminesReflux in ethanol (6-8 hrs)5-Amino derivatives with ≥85% yield
ThiolsK₂CO₃/DMF, 80°C (4 hrs)Thioether-linked bis-thiadiazoles
AlkoxidesNaH/THF, room temperature (2 hrs)5-Alkoxy-1,2,4-thiadiazoles (70-78%)
HydrazineEthanol/H₂O, 60°C (3 hrs)Hydrazino derivatives for triazole synthesis

The chlorine's reactivity is enhanced by electron-withdrawing effects of the thiadiazole ring (Hammett σ = +0.74) .

Sulfanyl Group Transformations

The [(2-fluorophenyl)methyl]sulfanyl moiety participates in oxidation and displacement:

Reaction TypeConditionsProductYieldReference
OxidationmCPBA/CH₂Cl₂, 0°C → rtSulfone derivative92%
Radical AbstractionAIBN, Bu₃SnH (reflux)Desulfurized product68%
Nucleophilic Displ.LDA/THF, -78°C + electrophilesFunctionalized benzyl derivatives55-75%

Microwave-assisted reactions reduce reaction times by 40-60% compared to conventional heating .

Ring Functionalization Reactions

a) Cross-Coupling Reactions
Palladium-catalyzed transformations demonstrate exceptional versatility:

Coupling PartnerCatalyst SystemProduct ApplicationYieldReference
Arylboronic acidsPd(PPh₃)₄/K₂CO₃Biaryl conjugates82%
Alkynyltrifluorobo...PdCl₂(dppf)/CuIFluorescent probes75%

b) Cycloaddition Reactions
The thiadiazole ring participates in [3+2] cycloadditions with:

DipolarophileConditionsProduct Ring SystemReference
Nitrile oxidesToluene, 110°C (8 hrs)1,2,4-Oxadiazolo-thiadiazoles
AzidesCu(I)/DIPEA, microwaveTriazole-fused derivatives

Biological Activity Correlation

Structural modifications significantly impact bioactivity:

Derivative TypeIC₅₀ vs Carbonic Anhydrase IXAnticonvulsant ED₅₀ (MES)
Parent Compound38 nM12 mg/kg
5-Amino derivative420 nMInactive
Sulfone analog9.2 nM8.4 mg/kg

Data adapted from , showing enhanced activity with electron-withdrawing groups.

Stability and Reactivity Trends

Key physicochemical parameters:

PropertyValue (Experimental)Computational (DFT)
HOMO-LUMO gap5.2 eV5.1 eV
Hydrolytic Stabilityt₁/₂ = 48 hrs (pH 7)-
logP2.8 ± 0.32.6
Hydrogen Bond Acceptor55

Stability studies show decomposition <2% after 6 months at -20°C .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that 5-chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole exhibits notable antimicrobial properties. Studies have shown that derivatives of thiadiazole compounds often demonstrate activity against a range of bacteria and fungi. For instance, one study reported that modifications to the thiadiazole ring can enhance its efficacy against resistant strains of bacteria .

Potential as Anticancer Agents
Thiadiazole derivatives are being investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro. A specific study highlighted its ability to induce apoptosis in certain cancer cell lines, suggesting a mechanism that warrants further investigation .

Agricultural Applications

Fungicides and Herbicides
The compound's structural features may contribute to its effectiveness as a fungicide or herbicide. Thiadiazole derivatives are known for their ability to disrupt cellular processes in pathogens. Research has demonstrated that compounds with similar structures can inhibit fungal growth effectively, making them candidates for development as agricultural chemicals .

Materials Science

Polymer Chemistry
5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole can be utilized in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Recent studies have explored the use of thiadiazole-based compounds in creating conductive polymers for electronic applications .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazoleE. coli32 µg/mL
Thiadiazole Derivative AStaphylococcus aureus16 µg/mL
Thiadiazole Derivative BCandida albicans64 µg/mL

Table 2: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Study AHeLa10Induction of apoptosis
Study BMCF-715Cell cycle arrest

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of various thiadiazole derivatives. The study found that the specific compound demonstrated significant activity against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Agricultural Application
A field trial reported in Pest Management Science assessed the efficacy of thiadiazole-based fungicides on crop yield and disease resistance. The results indicated that crops treated with formulations containing the compound showed a marked reduction in fungal infections compared to untreated controls .

Mechanism of Action

The mechanism of action of 5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Comparison

The structural variations among 1,2,4-thiadiazole derivatives primarily involve substituents at positions 3 and 3. Key analogs include:

Compound Name Substituents at Position 3 Substituent at Position 5 Molecular Formula Molecular Weight (g/mol)
Target Compound (2-Fluorophenyl)methylsulfanyl Chlorine C₉H₆ClFN₂S₂ 260.74
5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole Chloromethyl (-CH₂Cl) Chlorine C₃H₂Cl₂N₂S 169.02
5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole (4-Fluorophenyl)methyl (-CH₂-C₆H₄-F-4) Chlorine C₉H₆ClFN₂S 228.68
5-Chloro-3-phenyl-1,2,4-thiadiazole Phenyl (-C₆H₅) Chlorine C₈H₄ClN₂S 200.65
5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazole Trifluoromethyl (-CF₃) Chlorine C₃ClF₃N₂S 188.56

Key Observations :

  • The ortho-fluorine on the phenyl ring may increase steric hindrance compared to para-substituted analogs (e.g., ), affecting molecular planarity and interactions .

Physicochemical Properties

Compound Name Density (g/cm³) Boiling Point (°C) Melting Point (°C) Solubility
Target Compound Not reported Not reported Not reported Likely low (aromatic substituents)
5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole 1.609 55 (at 1 mmHg) Not reported Soluble in DMF
5-Chloro-3-phenyl-1,2,4-thiadiazole Not reported Not reported Not reported Not reported

Notes:

  • The chloromethyl derivative (C₃H₂Cl₂N₂S) exhibits higher density and volatility due to its smaller size and halogen content .
  • The trifluoromethyl analog (C₃ClF₃N₂S) likely has enhanced lipophilicity, impacting membrane permeability in biological systems .

Biological Activity

5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its antibacterial, antifungal, and anticancer activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to the thiadiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure can be represented as follows:

  • IUPAC Name : 5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole
  • Molecular Formula : C10_{10}H8_{8}ClF N2_{2}S2_{2}
  • Molar Mass : 276.76 g/mol

Antibacterial Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant antibacterial properties. In particular, compounds containing the 1,2,4-thiadiazole scaffold have been shown to be effective against various bacterial strains.

  • Case Study : A study published in 2021 assessed the antibacterial activity of several thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like amoxicillin .
Bacterial StrainMIC (µg/mL)Standard Antibiotic (MIC)
Staphylococcus aureus1616 (amoxicillin)
Escherichia coli3232 (ciprofloxacin)

Antifungal Activity

In addition to antibacterial properties, 5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole has shown antifungal activity.

  • Research Findings : A study indicated that this compound was effective against Candida albicans and Aspergillus niger, with IC50 values demonstrating its potential as an antifungal agent. The mechanism appears to involve disruption of fungal cell wall synthesis .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored in various studies.

  • Mechanism of Action : Research indicates that compounds like 5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole can induce apoptosis in cancer cells by modulating pathways associated with cell cycle regulation and apoptosis .
  • Case Study : A recent investigation highlighted that this compound showed cytotoxic effects against several cancer cell lines including breast cancer (MCF-7) and liver cancer (HepG2), with IC50 values significantly lower than those of conventional chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications at various positions on the thiadiazole ring can enhance potency and selectivity against specific targets.

  • Research Insights : Studies have shown that substituents such as halogens or alkyl groups on the phenyl ring can significantly affect the antibacterial and anticancer activities. For instance, introducing electron-withdrawing groups has been linked to improved reactivity towards biological targets .

Q & A

Q. What are the most reliable synthetic routes for 5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting a halogenated thiadiazole precursor (e.g., 5-chloro-1,2,4-thiadiazole-3-thiol) with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 70–80°C for 6–12 hours . For higher yields, copper-catalyzed cross-coupling reactions are recommended, as they minimize side reactions like oxidation of the sulfanyl group . Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >85% purity.

Q. How can the structure of this thiadiazole derivative be confirmed experimentally?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • NMR : ¹H and ¹³C NMR to identify the 2-fluorophenylmethyl sulfanyl group (e.g., δ ~4.5 ppm for –SCH₂– and aromatic fluorine splitting patterns) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]⁺ for C₁₀H₇ClFN₂S₂).
  • X-ray Crystallography : For unambiguous confirmation, use SHELX software (SHELXL-2018) to refine single-crystal structures .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound?

  • Methodological Answer :
  • Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF, and dichloromethane. Pre-dissolve in DMSO for biological assays to avoid precipitation .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the sulfanyl group. Monitor degradation via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electronic effects of the 2-fluorophenyl substituent influence the reactivity of the thiadiazole core?

  • Methodological Answer : The electron-withdrawing fluorine atom increases the electrophilicity of the thiadiazole ring, enhancing susceptibility to nucleophilic attack at the 3-position. This can be quantified via DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to map electrostatic potential surfaces . Experimentally, compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., SNAr reactions with amines) .

Q. What strategies can resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer :
  • Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP levels for cytotoxicity assays).
  • Metabolic Stability : Test stability in liver microsomes (human/rat) to rule out false negatives due to rapid degradation .
  • SAR Analysis : Compare with analogs (e.g., 5-chloro-3-benzylsulfanyl-1,2,4-thiadiazole) to isolate the role of the 2-fluorophenyl group .

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2, PDB ID 5KIR). Parameterize the sulfur atom’s van der Waals radius to account for thiadiazole interactions .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Focus on hydrogen bonds between the fluorine atom and active-site residues like Ser530 .

Key Recommendations for Researchers

  • Prioritize iodine-mediated oxidative cyclization for scalable synthesis of amino-substituted analogs .
  • Use SHELX for crystallographic refinement to resolve ambiguities in substituent orientation .
  • Validate biological activity in in vivo models to address discrepancies between in vitro and cell-based assays .

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